2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

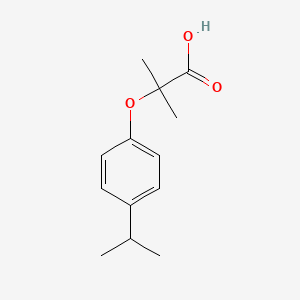

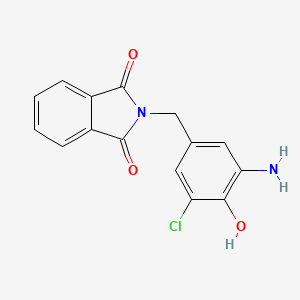

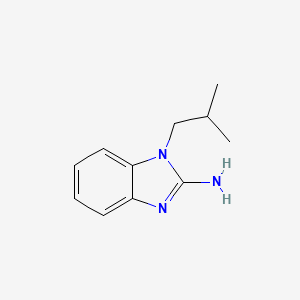

The compound “2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine” is an organic compound containing a phenyl ring and a pyridine ring. The phenyl ring has two methoxy groups attached to it, and the pyridine ring is attached to the phenyl ring through a two-carbon chain with an amine group at the end .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a phenyl ring and a pyridine ring connected by a two-carbon chain with an amine group. The phenyl ring would have two methoxy groups attached to it .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The amine group could potentially be protonated or alkylated, and the methoxy groups could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Based on its structure, it’s likely to be a solid at room temperature with a relatively high melting point .科学研究应用

Metabolism and Cytochrome P450 Enzymes Involvement

- Research on related compounds has focused on their metabolism, particularly involving cytochrome P450 enzymes. A study by Nielsen et al. (2017) on NBOMe compounds, which are structurally related to the compound , detailed the metabolic pathways involving cytochrome P450 enzymes like CYP3A4 and CYP2D6, emphasizing the complexity of the metabolic processes of these compounds (Nielsen et al., 2017).

Synthesis and Corrosion Inhibition

- A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, including compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. They found that these complexes showed properties of corrosion inhibition on mild steel, highlighting their potential application in materials science and corrosion engineering (Das et al., 2017).

Photo-induced Oxidation Studies

- Draksharapu et al. (2012) investigated the photochemistry of complexes involving 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. Their research provided insights into the behavior of these complexes under UV or visible irradiation, leading to outer sphere electron transfer processes. This has implications in the field of photochemistry and could be relevant for developing light-activated chemical processes (Draksharapu et al., 2012).

Redox Chemistry and Electrochemical Applications

- Xie et al. (2018) conducted a study on a ferrocene derivative involving N-(pyridin-2-ylmethylene)ethanamine. Their research aimed at enhancing solubility and potential for redox applications, suggesting that compounds with a structure similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine could be significant in developing high-performance redox couples (Xie et al., 2018).

DNA Binding and Nuclease Activity

- Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands structurally related to the compound . They found these complexes exhibit significant DNA binding and nuclease activities, highlighting potential applications in biochemistry and pharmaceutical sciences (Kumar et al., 2012).

未来方向

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to study the effect of modifying the structure of this compound, for example by changing the position or nature of the substituents on the phenyl ring .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14/h3-7,9,11,17H,8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDNMZLCFJYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364617 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

CAS RN |

99615-36-8 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)